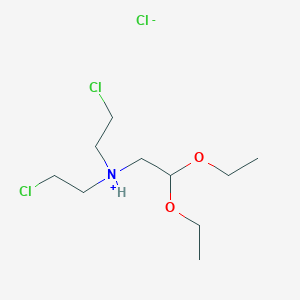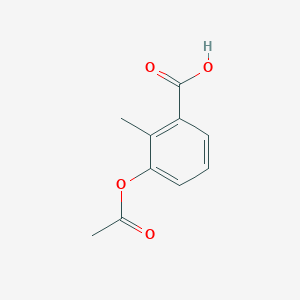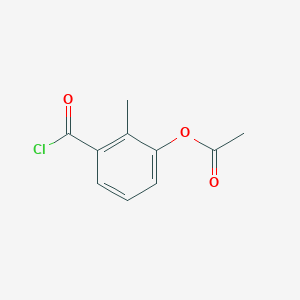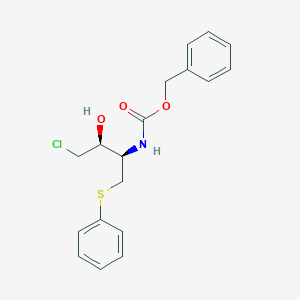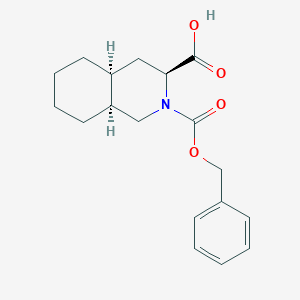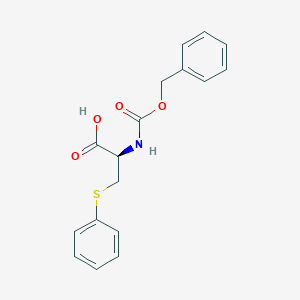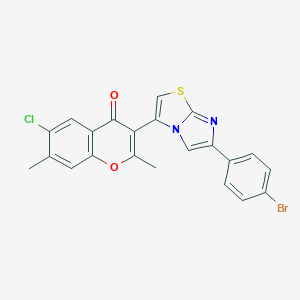
4H-1-Benzopyran-4-one, 3-(6-(4-bromophenyl)imidazo(2,1-b)thiazol-3-yl)-6-chloro-2,7-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-4-one, 3-(6-(4-bromophenyl)imidazo(2,1-b)thiazol-3-yl)-6-chloro-2,7-dimethyl- is a synthetic compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been found to have promising results in treating various medical conditions, and its mechanism of action has been studied extensively. In
Wirkmechanismus
The mechanism of action of 4H-1-Benzopyran-4-one, 3-(6-(4-bromophenyl)imidazo(2,1-b)thiazol-3-yl)-6-chloro-2,7-dimethyl- involves its ability to inhibit certain enzymes and receptors in the body. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation. It also inhibits the activity of certain receptors, such as the EGFR and HER2 receptors, which are involved in the growth of cancer cells.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4H-1-Benzopyran-4-one, 3-(6-(4-bromophenyl)imidazo(2,1-b)thiazol-3-yl)-6-chloro-2,7-dimethyl- have been studied extensively. It has been found to reduce inflammation and inhibit the growth of cancer cells. It also has antioxidant properties, which can help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4H-1-Benzopyran-4-one, 3-(6-(4-bromophenyl)imidazo(2,1-b)thiazol-3-yl)-6-chloro-2,7-dimethyl- in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. This makes it a promising candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 4H-1-Benzopyran-4-one, 3-(6-(4-bromophenyl)imidazo(2,1-b)thiazol-3-yl)-6-chloro-2,7-dimethyl-. One direction is the development of new drugs based on this compound for the treatment of cancer and inflammatory diseases. Another direction is the study of its potential side effects and toxicity. Further studies are also needed to determine the optimal dosage and administration of this compound for maximum efficacy. Finally, the study of its potential applications in other medical conditions, such as neurodegenerative diseases, is also an area of future research.
Synthesemethoden
The synthesis of 4H-1-Benzopyran-4-one, 3-(6-(4-bromophenyl)imidazo(2,1-b)thiazol-3-yl)-6-chloro-2,7-dimethyl- involves several steps. The starting material is 3-(4-bromophenyl)-2-imino-4-thiazolidinone, which is reacted with 2,4-pentanedione to form a pyran ring. The resulting compound is then reacted with 2,6-dimethyl-3-chlorobenzaldehyde to form the final product.
Wissenschaftliche Forschungsanwendungen
4H-1-Benzopyran-4-one, 3-(6-(4-bromophenyl)imidazo(2,1-b)thiazol-3-yl)-6-chloro-2,7-dimethyl- has been studied extensively for its potential applications in the field of medicine. It has been found to have promising results in treating various medical conditions, including cancer and inflammation. Its ability to inhibit the growth of cancer cells and reduce inflammation has been demonstrated in several studies.
Eigenschaften
CAS-Nummer |
104819-42-3 |
|---|---|
Produktname |
4H-1-Benzopyran-4-one, 3-(6-(4-bromophenyl)imidazo(2,1-b)thiazol-3-yl)-6-chloro-2,7-dimethyl- |
Molekularformel |
C22H14BrClN2O2S |
Molekulargewicht |
485.8 g/mol |
IUPAC-Name |
3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-6-chloro-2,7-dimethylchromen-4-one |
InChI |
InChI=1S/C22H14BrClN2O2S/c1-11-7-19-15(8-16(11)24)21(27)20(12(2)28-19)18-10-29-22-25-17(9-26(18)22)13-3-5-14(23)6-4-13/h3-10H,1-2H3 |
InChI-Schlüssel |
KQGHCUAFIWHZBC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C(=C(O2)C)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)Br |
Kanonische SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C(=C(O2)C)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)Br |
Andere CAS-Nummern |
104819-42-3 |
Synonyme |
3-[3-(4-bromophenyl)-6-thia-1,4-diazabicyclo[3.3.0]octa-2,4,7-trien-8- yl]-6-chloro-2,7-dimethyl-chromen-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI)](/img/structure/B19024.png)
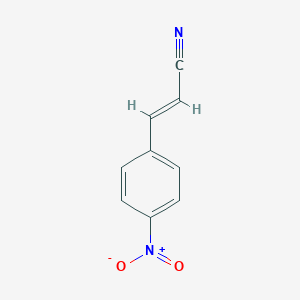
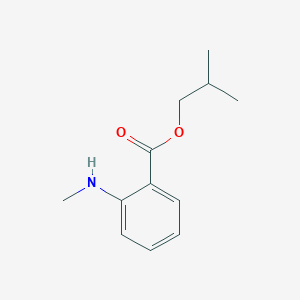
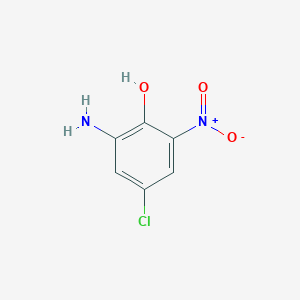
![3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B19037.png)
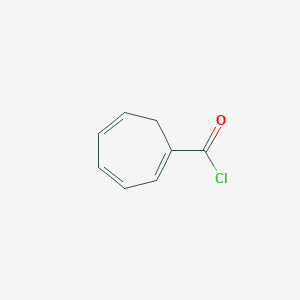
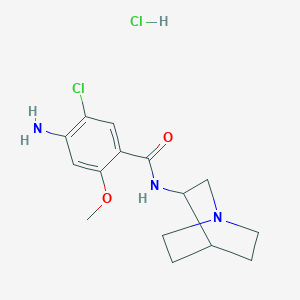
![1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B19046.png)
